molecular formula C9H5Cl2NO B067264 5,7-Dichloro-4-hydroxyquinoline CAS No. 171850-29-6

5,7-Dichloro-4-hydroxyquinoline

Cat. No.: B067264
CAS No.: 171850-29-6
M. Wt: 214.04 g/mol
InChI Key: GESHSYASHHORJB-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Studies and Molecular Properties

  • Vibrational Spectroscopy and Molecular Analysis : 5,7-Dichloro-8-hydroxyquinoline (DCHQ) has been extensively studied using vibrational spectroscopy. Research by Lakshmi, Balachandran, and Janaki (2011) involved comparative studies of the Raman and infrared spectra of DCHQ, focusing on the geometry, frequency, and intensity of its vibrational bands. This study utilized Density Functional Theory (DFT) calculations to explore the effects of chlorine substituents on the vibrational frequencies, providing insights into molecular stability and bond strength through Natural Bond Orbital analysis and other molecular properties like Mulliken population analysis and polarizabilities (Lakshmi, Balachandran, & Janaki, 2011).

Liposome-Water Partitioning and Bioavailability

  • Bioavailability and Toxicity Research : Kaiser and Escher (2006) investigated the role of 5,7-Dichloro-8-hydroxyquinoline in the uptake and bioavailability of metals and hydrophobic metal complexes in an in vitro membrane system. Their research focused on how these compounds interact with copper and how they partition into liposomes, offering valuable insights into the bioavailability of hydrophobic compounds and metal organic complexes (Kaiser & Escher, 2006).

Solubility and Mixing Properties

  • Solubility in Different Solvents : Yang, Shao, and Zhou (2019) determined the solubility values of 5,7-Dichloro-8-hydroxyquinoline in various solvents at different temperatures. Their research employed the isothermal saturation method and various models to correlate the solubility data, offering crucial information on the solubility behavior and mixing properties of this compound (Yang, Shao, & Zhou, 2019).

Application in Organic Light Emitting Diodes

  • Use in Organic Light Emitting Diode (OLED) Technology : Fazaeli et al. (2012) explored the synthesis and characterization of 8-hydroxyquinoline complexes of tin, including 5,7-Dichloro-8-hydroxyquinoline, for use in OLEDs. Their research demonstrated that the emission wavelength of these compounds could be tuned, suggesting potential applications in the fabrication of OLEDs (Fazaeli et al., 2012).

Safety and Hazards

When handling 5,7-Dichloro-4-hydroxyquinoline, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Properties

IUPAC Name

5,7-dichloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESHSYASHHORJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885183
Record name 4(1H)-Quinolinone, 5,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21873-52-9
Record name 5,7-Dichloro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21873-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Quinolinone, 5,7-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021873529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Quinolinone, 5,7-dichloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4(1H)-Quinolinone, 5,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-4-hydroxyquinoline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.586
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Synthesis routes and methods

Procedure details

Kokai Pat. No. Hei 1(1989)-246263 describes a method for producing 5,7-dichloro-4-(2-fluorophenoxy)-quinoline whereby a mixture of 3,5-dichloroaniline and Meldrum's acid is heated to give 4-oxo-5,7-dichloro-1,4-dihydroquinoline, which is reacted with phosphorus oxychloride to give 4,5,7-trichloroquinoline, which is then reacted with 2-fluorophenol to give the final compound.
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